Acetamide, N-[4-[4-bromo-1-(phenylsulfonyl)-1H-pyrrolo[2,3-b]pyridin-2-yl]phenyl]-
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Overview
Description
Acetamide, N-[4-[4-bromo-1-(phenylsulfonyl)-1H-pyrrolo[2,3-b]pyridin-2-yl]phenyl]- is a complex organic compound with significant potential in various scientific fields This compound is characterized by its unique structure, which includes a brominated phenyl group and a pyrrolo[2,3-b]pyridine moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Acetamide, N-[4-[4-bromo-1-(phenylsulfonyl)-1H-pyrrolo[2,3-b]pyridin-2-yl]phenyl]- typically involves multiple steps, starting from readily available starting materialsThe reaction conditions often require the use of catalysts, such as palladium or copper, and solvents like dimethylformamide or toluene to facilitate the reactions .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized to ensure high yield and purity, often involving continuous flow reactors and automated systems to control reaction parameters precisely. The use of advanced purification techniques, such as chromatography and crystallization, ensures the final product meets the required specifications .
Chemical Reactions Analysis
Types of Reactions
Acetamide, N-[4-[4-bromo-1-(phenylsulfonyl)-1H-pyrrolo[2,3-b]pyridin-2-yl]phenyl]- undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide, leading to the formation of corresponding sulfoxides or sulfones.
Reduction: Reduction reactions using agents like lithium aluminum hydride can convert the compound into its corresponding amine derivatives.
Substitution: The bromine atom in the phenyl group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sodium methoxide in methanol for nucleophilic substitution.
Major Products
The major products formed from these reactions include sulfoxides, sulfones, amines, and various substituted derivatives, depending on the specific reaction conditions and reagents used .
Scientific Research Applications
Acetamide, N-[4-[4-bromo-1-(phenylsulfonyl)-1H-pyrrolo[2,3-b]pyridin-2-yl]phenyl]- has a wide range of applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: Investigated for its potential as a biochemical probe to study enzyme functions and protein interactions.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Mechanism of Action
The mechanism of action of Acetamide, N-[4-[4-bromo-1-(phenylsulfonyl)-1H-pyrrolo[2,3-b]pyridin-2-yl]phenyl]- involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s structure allows it to bind to these targets, modulating their activity and leading to various biological effects. The exact pathways involved depend on the specific application and target .
Comparison with Similar Compounds
Similar Compounds
Acetanilide, 4’-bromo-: Similar in structure but lacks the pyrrolo[2,3-b]pyridine moiety.
2-bromo-N-phenylacetamide: Another brominated acetamide with different functional groups.
N-(4-bromo-1-naphthyl)-acetamide: Contains a naphthyl group instead of the pyrrolo[2,3-b]pyridine moiety.
Uniqueness
The uniqueness of Acetamide, N-[4-[4-bromo-1-(phenylsulfonyl)-1H-pyrrolo[2,3-b]pyridin-2-yl]phenyl]- lies in its combination of functional groups, which imparts distinct chemical reactivity and potential for diverse applications. Its structure allows for specific interactions with biological targets, making it a valuable compound in medicinal chemistry and biochemical research.
Biological Activity
Acetamide, N-[4-[4-bromo-1-(phenylsulfonyl)-1H-pyrrolo[2,3-b]pyridin-2-yl]phenyl]- is a complex organic compound that belongs to the class of pyrrolo[2,3-b]pyridine derivatives. This compound has garnered attention due to its potential biological activities, particularly as an inhibitor of various kinases involved in cancer signaling pathways. The molecular formula is C21H16BrN3O3S with a molecular weight of approximately 470.3 g/mol .
Structural Characteristics
The compound features a unique structural arrangement that includes:
- A pyrrolo[2,3-b]pyridine core .
- A phenylsulfonyl group , which enhances solubility and biological interaction.
- A bromo substituent that contributes to its reactivity and biological activity.
These structural elements are critical for its function as a kinase inhibitor and its overall pharmacological profile.
Acetamide, N-[4-[4-bromo-1-(phenylsulfonyl)-1H-pyrrolo[2,3-b]pyridin-2-yl]phenyl]- primarily acts by inhibiting fibroblast growth factor receptor (FGFR) signaling pathways. In vitro studies have demonstrated its ability to selectively bind to the ATP-binding site of FGFRs and other kinases, which is essential for its inhibitory effects on tumor growth and proliferation .
In Vitro Studies
Research has shown varying degrees of inhibitory potency against FGFR1 and related kinases. For example:
- IC50 values (the concentration required to inhibit 50% of the target activity) suggest significant efficacy in blocking FGFR-mediated signaling.
- Modifications to the compound can lead to enhanced or reduced activity, emphasizing the importance of structure-activity relationships (SAR) in drug design .
Comparative Analysis with Similar Compounds
A comparison with structurally similar compounds highlights the unique properties of Acetamide, N-[4-[4-bromo-1-(phenylsulfonyl)-1H-pyrrolo[2,3-b]pyridin-2-yl]phenyl]-:
Compound Name | Structure Features | Biological Activity |
---|---|---|
Pyrrolo[2,3-b]pyridine derivative 1 | Substituted at the 4-position with different groups | FGFR inhibitor |
Pyrrolo[2,3-b]pyridine derivative 2 | Contains a methyl group instead of bromo | Moderate kinase inhibition |
Pyrrolo[2,3-b]pyridine derivative 3 | Lacks a sulfonamide group | Reduced solubility and activity |
This table illustrates how modifications influence biological activity and binding affinity.
Cancer Cell Line Studies
In specific studies involving cancer cell lines:
- Acetamide was evaluated against various types of cancer cells such as MDA-MB-231 (breast cancer) and A549 (lung cancer).
- Results indicated significant cytotoxic effects with IC50 values demonstrating potent anti-cancer properties .
Apoptosis Induction
The compound also showed the ability to induce apoptosis in cancer cells. For instance:
Properties
CAS No. |
942920-70-9 |
---|---|
Molecular Formula |
C21H16BrN3O3S |
Molecular Weight |
470.3 g/mol |
IUPAC Name |
N-[4-[1-(benzenesulfonyl)-4-bromopyrrolo[2,3-b]pyridin-2-yl]phenyl]acetamide |
InChI |
InChI=1S/C21H16BrN3O3S/c1-14(26)24-16-9-7-15(8-10-16)20-13-18-19(22)11-12-23-21(18)25(20)29(27,28)17-5-3-2-4-6-17/h2-13H,1H3,(H,24,26) |
InChI Key |
ZBXMIIKCZCATBN-UHFFFAOYSA-N |
Canonical SMILES |
CC(=O)NC1=CC=C(C=C1)C2=CC3=C(C=CN=C3N2S(=O)(=O)C4=CC=CC=C4)Br |
Origin of Product |
United States |
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